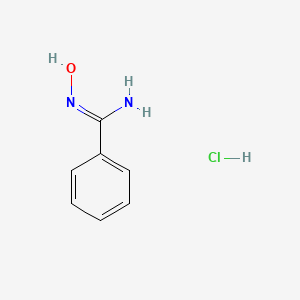
N'-ヒドロキシベンゼンカルボキシミド酰胺塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxybenzenecarboximidamide hydrochloride is a versatile chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol. It is commonly used in various scientific research fields due to its potential as a catalyst, drug precursor, and corrosion inhibitor.
科学的研究の応用
N’-Hydroxybenzenecarboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It acts as a corrosion inhibitor in various industrial processes.
準備方法
The synthesis of N’-Hydroxybenzenecarboximidamide hydrochloride typically involves the reaction of benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in an ethanol solvent under controlled temperature conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N’-Hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of N’-Hydroxybenzenecarboximidamide hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form stable complexes with metal ions, which is crucial for its catalytic and inhibitory activities. The pathways involved include coordination with metal centers and subsequent activation of substrates.
類似化合物との比較
N’-Hydroxybenzenecarboximidamide hydrochloride can be compared with similar compounds such as benzamidoxime and benzenecarboximidamide . While these compounds share structural similarities, N’-Hydroxybenzenecarboximidamide hydrochloride is unique due to its enhanced stability and reactivity, making it more suitable for specific applications in catalysis and inhibition .
生物活性
N'-Hydroxybenzenecarboximidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N'-Hydroxybenzenecarboximidamide hydrochloride is characterized by its hydroxylamine group attached to a benzene ring and an amidine functional group. Its chemical structure can be represented as follows:
- Molecular Formula: C8H10ClN3O
- Molecular Weight: 201.73 g/mol
The biological activity of N'-Hydroxybenzenecarboximidamide hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes such as apoptosis and proliferation.
- Receptor Modulation: It can interact with receptors, modifying their activity and influencing downstream signaling pathways.
Biological Activity Profiles
Research has demonstrated that N'-Hydroxybenzenecarboximidamide hydrochloride exhibits a range of biological activities, which are summarized in the table below:
Case Studies and Research Findings
Several studies have investigated the biological effects of N'-Hydroxybenzenecarboximidamide hydrochloride, providing insights into its therapeutic potential.
-
Antimicrobial Activity Study
- Objective: To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: The compound showed significant inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
-
Antioxidant Activity Assessment
- Objective: To assess the compound's ability to scavenge free radicals.
- Results: N'-Hydroxybenzenecarboximidamide hydrochloride demonstrated a strong capacity to reduce oxidative stress markers in vitro, indicating its potential as an antioxidant agent.
-
Cytotoxicity Evaluation
- Study Design: Examination of cell viability in cancer cell lines treated with varying concentrations of the compound.
- Outcome: A dose-dependent reduction in cell viability was observed, highlighting its potential as an anticancer agent.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of N'-Hydroxybenzenecarboximidamide hydrochloride is crucial for evaluating its therapeutic applications. Preliminary studies suggest:
- Absorption: Rapid absorption when administered orally.
- Distribution: Widely distributed in tissues with a preference for liver and kidneys.
- Metabolism: Primarily metabolized by liver enzymes, with active metabolites contributing to its biological effects.
- Excretion: Mostly excreted via urine.
Safety assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its long-term effects.
特性
IUPAC Name |
N'-hydroxybenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOJDESLSXPMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














